molecular formula C19H20N4O6S B14996191 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzenesulfonamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B14996191
M. Wt: 432.5 g/mol
InChI Key: YLXNFYLMJIFWOP-UHFFFAOYSA-N
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Description

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, a nitro group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl derivative, often through nucleophilic substitution or coupling reactions.

    Introduction of the Nitro Group: The nitro group is typically introduced via nitration reactions using nitric acid or other nitrating agents.

    Formation of the Sulfonamide Moiety: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and sulfonamide group are known to form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: shares similarities with other oxadiazole and sulfonamide derivatives, such as:

Uniqueness

The uniqueness of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-NITRO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both an oxadiazole ring and a sulfonamide group allows for diverse interactions and reactivity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C19H20N4O6S

Molecular Weight

432.5 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-nitro-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H20N4O6S/c1-13(2)22(30(26,27)17-10-6-15(7-11-17)23(24)25)12-18-20-19(21-29-18)14-4-8-16(28-3)9-5-14/h4-11,13H,12H2,1-3H3

InChI Key

YLXNFYLMJIFWOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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